molecular formula C22H22BrN2O4P B11545207 (2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine

(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine

Cat. No. B11545207
M. Wt: 489.3 g/mol
InChI Key: PKLTYZPZQMMMHV-BUVRLJJBSA-N
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Description

(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine is a complex organic compound with a unique structure that includes both phosphoryl and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine typically involves multiple steps, starting with the preparation of the necessary precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including signal transduction pathways and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine is unique due to its combination of phosphoryl and hydrazine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

properties

Molecular Formula

C22H22BrN2O4P

Molecular Weight

489.3 g/mol

IUPAC Name

4-[(E)-[bis(3-methylphenoxy)phosphorylhydrazinylidene]methyl]-2-bromo-1-methoxybenzene

InChI

InChI=1S/C22H22BrN2O4P/c1-16-6-4-8-19(12-16)28-30(26,29-20-9-5-7-17(2)13-20)25-24-15-18-10-11-22(27-3)21(23)14-18/h4-15H,1-3H3,(H,25,26)/b24-15+

InChI Key

PKLTYZPZQMMMHV-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OP(=O)(N/N=C/C2=CC(=C(C=C2)OC)Br)OC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NN=CC2=CC(=C(C=C2)OC)Br)OC3=CC=CC(=C3)C

Origin of Product

United States

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